N-Desmethyl Sorafenib-d4 is a deuterated derivative of N-Desmethyl Sorafenib, which is a metabolite of Sorafenib, a multi-kinase inhibitor primarily used in the treatment of hepatocellular carcinoma and renal cell carcinoma. The introduction of deuterium in the compound enhances its stability and may improve pharmacokinetic properties. This compound is classified under small molecule pharmaceuticals and is significant in both therapeutic applications and research settings.
N-Desmethyl Sorafenib-d4 is synthesized from Sorafenib through metabolic processes or can be produced via chemical synthesis. It belongs to the class of kinase inhibitors, specifically targeting various receptor tyrosine kinases involved in tumor growth and angiogenesis. The compound's CAS number is 583840-04-4, indicating its unique identification in chemical databases.
The synthesis of N-Desmethyl Sorafenib-d4 can be achieved through several methods:
The synthesis typically involves:
N-Desmethyl Sorafenib-d4 retains the core structure of Sorafenib but lacks a methyl group at the nitrogen atom, replaced with a deuterated counterpart. The molecular formula is with a molecular weight of approximately 466.8 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of N-Desmethyl Sorafenib-d4. The incorporation of deuterium can be verified through characteristic shifts in NMR spectra.
N-Desmethyl Sorafenib-d4 can undergo various chemical reactions typical for small molecules, including:
The reactivity profile is similar to that of Sorafenib, allowing it to interact with biological targets effectively while being less susceptible to metabolic degradation due to the presence of deuterium.
N-Desmethyl Sorafenib-d4 functions as an inhibitor of multiple kinases involved in tumor proliferation and angiogenesis. Its mechanism involves:
N-Desmethyl Sorafenib-d4 serves multiple purposes in scientific research:
Deuterated compounds represent a transformative approach in pharmaceutical sciences, where hydrogen atoms in molecular structures are replaced with deuterium (²H or D), a stable, non-radioactive hydrogen isotope. This substitution leverages the kinetic isotope effect—a phenomenon where carbon-deuterium (C-D) bonds exhibit greater stability than carbon-hydrogen (C-H) bonds due to deuterium’s higher atomic mass. Consequently, metabolic pathways involving these bonds, particularly cytochrome P450 (CYP)-mediated oxidations, are significantly slowed. This deceleration extends drug half-lives, reduces dosing frequency, and minimizes toxic metabolite formation, thereby enhancing therapeutic indices [9].
In analytical chemistry, deuterated analogs like N-Desmethyl Sorafenib-d4 serve as indispensable internal standards for mass spectrometry-based quantification. Their near-identical chemical behavior to non-deuterated analytes, coupled with distinct mass differences, enables precise measurement of drug metabolites in complex biological matrices. This is critical for pharmacokinetic studies, where accurate metabolite tracking informs dose optimization and metabolic fate [4] [6]. The utility of deuterated standards is exemplified by FDA-approved drugs such as Deutetrabenazine (for Huntington’s chorea) and Donafenib (Sorafenib-d3 for hepatocellular carcinoma), both demonstrating improved pharmacokinetic profiles over their non-deuterated counterparts [9].
Table 1: Approved Deuterated Drugs and Their Therapeutic Advantages
Drug Name | Non-Deuterated Origin | Key Modification | Clinical Advantage |
---|---|---|---|
Deutetrabenazine | Tetrabenazine | CD₃ groups replacing CH₃ | Reduced CYP2D6-mediated metabolism; lower dosing frequency |
Donafenib | Sorafenib | CD₃ at pyridylmethylamide site | Enhanced bioavailability; superior survival in HCC |
N-Desmethyl Sorafenib-d4 | Sorafenib metabolite | D₄ at aromatic positions | Analytical standard for metabolite quantification |
Sorafenib (Nexavar®), a multikinase inhibitor, targets pivotal signaling pathways in oncology by inhibiting RAF serine/threonine kinases (RAF-1, B-Raf) and receptor tyrosine kinases (VEGFR-1/2/3, PDGFR-β, FLT-3, c-KIT). It is clinically deployed against advanced hepatocellular carcinoma (HCC), renal cell carcinoma, and radioactive iodine-refractory thyroid carcinoma [2] [8]. Hepatic metabolism of sorafenib, primarily mediated by CYP3A4 and UGT1A9, generates several pharmacologically active metabolites, including N-Desmethyl Sorafenib and the pyridine N-oxide derivative. These metabolites collectively account for 15–30% of circulating drug-related compounds and exhibit comparable kinase inhibition profiles to the parent drug [2] [10].
N-Desmethyl Sorafenib retains anti-angiogenic and antiproliferative activity by inhibiting VEGFR and PDGFR pathways, contributing to sorafenib’s overall therapeutic efficacy. Quantitative monitoring of this metabolite is thus essential for understanding sorafenib’s pharmacodynamic behavior. N-Desmethyl Sorafenib-d4, as a deuterated isotopologue, enables precise quantification of the metabolite in plasma, revealing correlations between metabolite exposure and clinical outcomes like disease control rates in HCC [2] [8]. Studies indicate that patients achieving sustained metabolite exposure show prolonged overall survival, underscoring the metabolite’s role in sorafenib’s efficacy [8].
N-Desmethyl Sorafenib-d4 (chemical name: 4-(4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy)-2-pyridinecarboxamide-d4) is structurally characterized by deuterium atoms replacing hydrogen at four aromatic sites. Its molecular formula is C₂₀H₁₀D₄ClF₃N₄O₃, with a molecular weight of 454.83 g/mol [4]. The deuterium atoms are strategically positioned at metabolically stable sites to ensure isotopic integrity during analytical procedures while mirroring the physicochemical properties of the non-deuterated metabolite [4] [6].
The synthesis of N-Desmethyl Sorafenib-d4 involves:
Functionally, deuterium labeling mitigates metabolic susceptibility at vulnerable sites. For example, oxidative demethylation—a major sorafenib clearance pathway—is slowed in deuterated analogs like Donafenib due to C-D bond stability. While N-Desmethyl Sorafenib-d4 itself is an analytical tool rather than a therapeutic, its structure exemplifies how isotopic engineering can refine drug metabolism studies [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5